molecular formula C21H21NO5 B14296587 Corystewartine CAS No. 119777-72-9

Corystewartine

Cat. No.: B14296587
CAS No.: 119777-72-9
M. Wt: 367.4 g/mol
InChI Key: JJVSSTMCNUSNGX-VQCQRNETSA-N
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Description

Corystewartine is a bioactive alkaloid isolated from the whole plant of Corydalis stewartii, a species within the Papaveraceae family. Its molecular formula, C₂₁H₂₁NO₅, suggests a complex heterocyclic structure typical of isoquinoline alkaloids, which are prevalent in Corydalis species . This article focuses on comparing this compound with five structurally similar compounds: Ochotensidine, Corytenchirine, Hemiargyrine, Corytuberine, and Muricinine (Table 1).

Properties

CAS No.

119777-72-9

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(6'R)-6,6'-dimethylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-ol

InChI

InChI=1S/C21H21NO5/c1-20(23)14-3-4-16-19(27-11-24-16)13(14)9-21(20)15-8-18-17(25-10-26-18)7-12(15)5-6-22(21)2/h3-4,7-8,23H,5-6,9-11H2,1-2H3/t20-,21?/m1/s1

InChI Key

JJVSSTMCNUSNGX-VQCQRNETSA-N

Isomeric SMILES

C[C@]1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O

Canonical SMILES

CC1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corystewartine typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a substituted benzaldehyde with a sulfur ylide to form an epoxide intermediate. This intermediate is then subjected to further reactions to yield this compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Corystewartine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. This is often facilitated by the use of specific catalysts and reaction conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Corystewartine has a wide range of applications in scientific research, including:

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds.

    Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on biological systems.

    Medicine: Research into the medicinal properties of this compound includes its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various medical conditions.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Corystewartine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Source Comparison of Corystewartine and Related Alkaloids

Compound Molecular Formula Source Plant Key Structural Features
This compound C₂₁H₂₁NO₅ Corydalis stewartii Isoquinoline backbone, methoxy substitutions
Ochotensidine C₂₁H₁₉NO₄ Corydalis stewartii Deoxygenated at C13, dihydro derivative
Corytenchirine C₂₁H₂₅NO₄ Corydalis ochotensis Extended alkyl chain at C8
Hemiargyrine C₂₀H₂₃NO₄ Croton hemiargyreus Benzylisoquinoline with methyl group loss
Corytuberine C₁₉H₂₁NO₄ Multiple Papaveraceae Simplified backbone, lacking C2 substitution
Muricinine C₁₈H₁₉NO₄ Annona muricata Uncharacterized structure

Key Observations:

Structural Similarities: All compounds share an isoquinoline or benzylisoquinoline core, with variations in oxygenation, alkyl chain length, and substitution patterns. For example, this compound and Ochotensidine differ by one oxygen atom and two hydrogen atoms, likely due to a hydroxyl or methoxy group substitution . Corytenchirine’s extended C8 alkyl chain (C₂₁H₂₅NO₄ vs.

Source Diversity: While this compound, Ochotensidine, and Corytenchirine are derived from Corydalis species, Hemiargyrine and Muricinine originate from unrelated genera (Croton and Annona), suggesting convergent evolution in alkaloid biosynthesis .

Functional Implications: Corytuberine (C₁₉H₂₁NO₄), a simpler analog, is documented as an antidepressant, highlighting the role of the isoquinoline nucleus in neuroactivity . Muricinine (C₁₈H₁₉NO₄) lacks sufficient characterization, underscoring gaps in data for structurally related but understudied compounds .

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